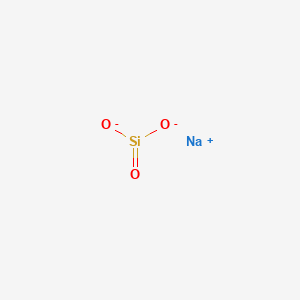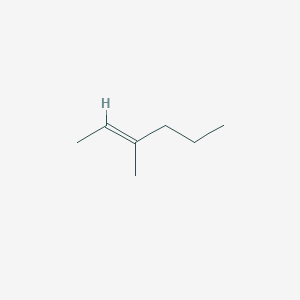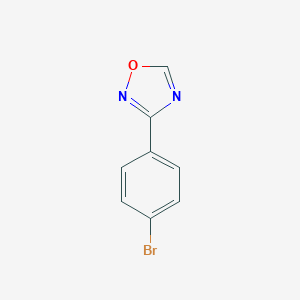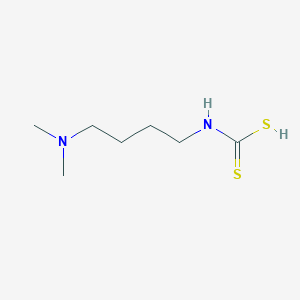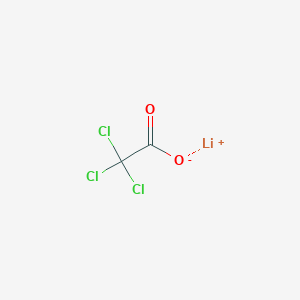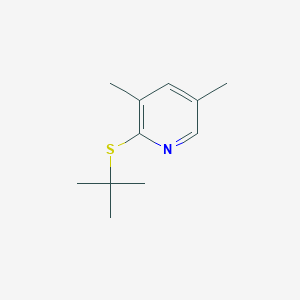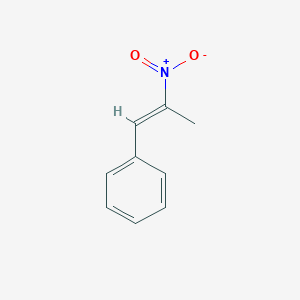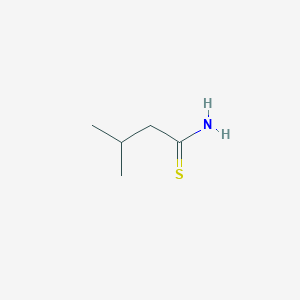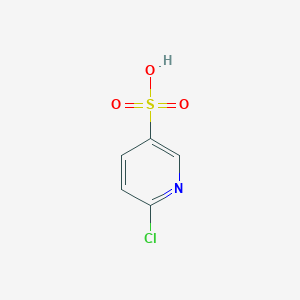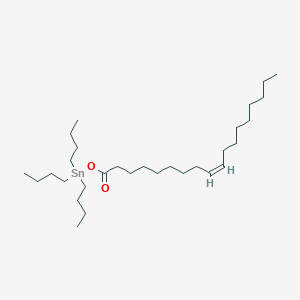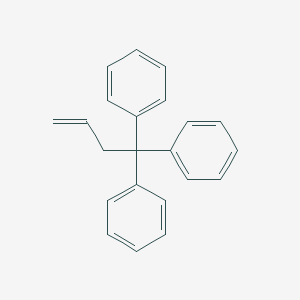
1-Butene, 4,4,4-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butene, 4,4,4-triphenyl- is a chemical compound that belongs to the class of olefins. It is also known as triphenylbutene and is widely used in scientific research. This compound has unique properties that make it a valuable tool in various fields of study.
Scientific Research Applications
1-Butene, 4,4,4-triphenyl- is widely used in scientific research due to its unique properties. It is used as a fluorescent probe to study the binding of molecules to proteins and DNA. It is also used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it is used as a building block for the synthesis of other compounds.
Mechanism Of Action
The mechanism of action of 1-Butene, 4,4,4-triphenyl- involves the interaction of the compound with the target molecule. The compound undergoes a conformational change upon binding, which leads to a change in its fluorescence properties. This change can be used to monitor the binding of the compound to the target molecule.
Biochemical And Physiological Effects
1-Butene, 4,4,4-triphenyl- has no known biochemical or physiological effects. It is not toxic to cells and does not interfere with cellular processes. However, it should be handled with care as it is a hazardous chemical.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Butene, 4,4,4-triphenyl- in lab experiments are its unique properties, high purity, and ease of synthesis. However, its limitations include its high cost and limited availability.
Future Directions
There are many future directions for the use of 1-Butene, 4,4,4-triphenyl-. One area of research is the development of new fluorescent probes based on this compound. Another area of research is the synthesis of new compounds using 1-Butene, 4,4,4-triphenyl- as a building block. Additionally, this compound can be used in the development of new photodynamic therapy agents for cancer treatment.
In conclusion, 1-Butene, 4,4,4-triphenyl- is a valuable tool in scientific research due to its unique properties. It is widely used as a fluorescent probe and photosensitizer in various fields of study. The synthesis method is relatively easy, and the compound can be obtained in high purity. However, its high cost and limited availability are significant limitations. There are many future directions for the use of this compound, and it will continue to be an essential tool in scientific research.
Synthesis Methods
The synthesis of 1-Butene, 4,4,4-triphenyl- involves the reaction of triphenylacetylene with n-butyllithium. This reaction yields 1-Butene, 4,4,4-triphenyl- as a white crystalline powder. The purity of the compound can be further enhanced by recrystallization.
properties
CAS RN |
16876-20-3 |
|---|---|
Product Name |
1-Butene, 4,4,4-triphenyl- |
Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,1-diphenylbut-3-enylbenzene |
InChI |
InChI=1S/C22H20/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
InChI Key |
HFHRSBKYURPWRU-UHFFFAOYSA-N |
SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS RN |
16876-20-3 |
synonyms |
4,4,4-Triphenyl-1-butene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



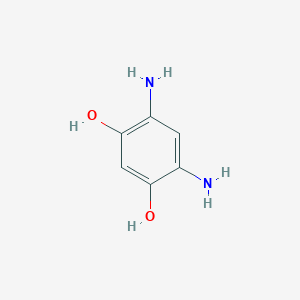

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
